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Compound of Interest

Compound Name: 2-(Methylthio)oxazole

Cat. No.: B1600053 Get Quote

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Structure, Synthesis, and Synthetic

Utility

Introduction
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is

a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic

properties and ability to engage in various non-covalent interactions make it a privileged

structure in drug design.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory

agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its

therapeutic relevance.[2][5]

Within the vast library of oxazole-based synthons, 2-(Methylthio)oxazole (CAS No: 201017-

90-5) emerges as a particularly versatile and strategic building block.[6][7] The methylthio (-

SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic

handle that can be readily oxidized and subsequently displaced. This reactivity provides a

reliable gateway for introducing a diverse array of functional groups at a key position on the

oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds

for drug discovery and development.

This technical guide offers a comprehensive overview of 2-(Methylthio)oxazole for

researchers, scientists, and drug development professionals. It details the molecule's core

attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and
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discusses its applications as a strategic intermediate, providing field-proven insights grounded

in established chemical principles.

Chapter 1: Core Molecular Attributes
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis. This chapter details the definitive structure and key physicochemical

data for 2-(Methylthio)oxazole.

Chemical Structure and IUPAC Name
The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio

group. The accepted IUPAC name is 2-(Methylthio)oxazole.

Chemical Structure:

Chemical structure of 2-(Methylthio)oxazole

Figure 1. Chemical Structure of 2-(Methylthio)oxazole.

Physicochemical Properties
The quantitative data for 2-(Methylthio)oxazole are summarized below. It is important to note

that while some properties like molecular weight are absolute, others like boiling point are often

not experimentally determined for specialized research chemicals and may be absent from

supplier databases.[7]
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Property Value Source

IUPAC Name 2-(Methylthio)oxazole -

CAS Number 201017-90-5 [6][7]

Molecular Formula C₄H₅NOS [6][7]

Molecular Weight 115.15 g/mol [6][7]

Canonical SMILES CSC1=NC=CO1 [7]

Boiling Point No data available [7]

Storage Conditions Sealed in dry, 2-8°C [7]

Primary Application
Heterocyclic Building Block,

Research Chemical
[6][7]

Chapter 2: Synthesis of the 2-(Methylthio)oxazole
Scaffold
The synthesis of substituted oxazoles can be achieved through various classical methods,

such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino

ketones.[1] For 2-(Methylthio)oxazole, a strategic approach is required that either introduces

the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly

effective modern approach involves the reaction of a sulfur-containing precursor with a suitable

nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation
The proposed synthesis leverages the high reactivity of triflic anhydride ((CF₃SO₂)₂O) to

activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or

enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route

to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs

the required methylthio group at the C4 position and a methyl group at C5. For the parent

compound, a different precursor would be needed, but this methodology demonstrates the core

principle. The subsequent removal of the C4-methylthio group can be accomplished with

reducing agents like Raney Nickel.[8]
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Experimental Protocol: Synthesis of a Substituted
Analog
This protocol, adapted from Herrera et al., describes the synthesis of a related 4-

(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism.

[8]

Step 1: Reagent Preparation

In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve

the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is

critical to control the high reactivity of triflic anhydride and prevent side reactions.

Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir

for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base

such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation

of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is

used to avoid its reaction with the anhydride or the activated nitrile.

Add this solution dropwise to the cold (-78 °C) solution from Step 1.

Step 3: Cyclization and Work-up

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the solvent in vacuo to yield the crude product.

Step 4: Purification

Purify the crude residue via flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole

derivative.

Synthesis Workflow Visualization

Step 1: Nitrile Activation

Step 2: Nucleophilic Attack

Step 3: Cyclization & Product Formation
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Triflate Intermediate
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&
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1-(Methylthio)acetone
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2-(Methylsulfonyl)oxazole
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1600053?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

